3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
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Overview
Description
3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a complex organic compound that features a nitrophenyl group, a pyridazinyl core, and a pyridinylmethylthio substituent
Scientific Research Applications
3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the formation of the pyridazine core and subsequent introduction of the pyridinylmethylthio group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can undergo various chemical reactions including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or palladium on carbon, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyridazine core.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The nitrophenyl and pyridazinyl groups may interact with enzymes or receptors, modulating their activity. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone: Shares structural similarities but differs in the presence of a chloro group.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another compound with a pyridinyl group but different core structure.
Uniqueness
3-(3-Nitrophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-nitrophenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)14-3-1-2-13(10-14)15-4-5-16(19-18-15)23-11-12-6-8-17-9-7-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRBGGMKPNAMOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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